2-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride
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Description
2-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Scientific Research Applications
Synthesis and Structural Development
- The compound has been synthesized from ethyl 3-methyl-4-pyridazinecarboxylate, showcasing a method involving enamination and ring closure. This synthesis approach stems from a hetero Diels-Alder reaction, highlighting the compound's structural complexity and relevance in organic chemistry research (Vors, 1991).
Application in Heterocyclic Chemistry
- Research demonstrates the transformation of related pyridazine compounds into various derivatives, including pyrazolo[4,3-c]-pyridazine and pyrido-pyridazine. These findings emphasize the compound's versatility and importance in the synthesis of novel heterocyclic compounds (Ghozlan et al., 1990).
Exploration in Medicinal Chemistry
- Studies involving derivatives of pyrido[3,4-d]pyridazine have examined their potential as biologically active agents. This includes an investigation into their cytotoxic properties, indicating the compound's potential applicability in the development of new therapeutic agents (Wójcicka et al., 2022).
Novel Scaffold Synthesis
- The compound has been used in the creation of new chemical scaffolds, such as 7-aryl-7,8-dihydropyrido[4,3-c]pyridazin-5(6H)-ones. This showcases its role in expanding the diversity of molecular structures available for pharmaceutical and chemical research (Muylaert et al., 2014).
properties
IUPAC Name |
2-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c1-2-12-9(13)5-7-6-10-4-3-8(7)11-12;/h5,10H,2-4,6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGDMJOKPOQHCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C2CNCCC2=N1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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